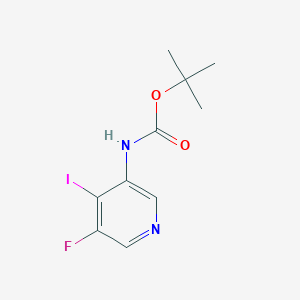

![molecular formula C19H24N4O2S B2511220 2-乙基-5-((4-甲氧基苯基)(哌啶-1-基)甲基)噻唑并[3,2-b][1,2,4]三唑-6-醇 CAS No. 898361-53-0](/img/structure/B2511220.png)

2-乙基-5-((4-甲氧基苯基)(哌啶-1-基)甲基)噻唑并[3,2-b][1,2,4]三唑-6-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives has been a subject of interest due to their potential pharmacological properties. In the first paper, a series of 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles were synthesized by reacting 5-(2-bromo-5-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with phenacyl bromides. The compounds were characterized using spectroscopic and analytical methods, and some showed antiproliferative activity . Similarly, the second paper reports the synthesis of novel thiazolo[3,2-b][1,2,4]triazole derivatives with antibacterial and antifungal activities. These compounds were characterized by IR, 1H NMR, LC–MS mass, and elemental analyses .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed through various spectroscopic techniques. In the first paper, the antiproliferative compound was characterized by its unique substitution pattern on the thiazolo[3,2-b][1,2,4]triazole core . The second paper also confirmed the structures of the synthesized compounds using IR, 1H NMR, and mass spectrometry, ensuring the presence of the substituted phenyl(piperidin-1-yl)methyl group in the molecular framework .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the interaction of different starting materials in the presence of suitable reagents and solvents at controlled temperatures. For instance, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in ethanol/triethylamine solution at room temperature led to the formation of various thiazolo[3,2-a]pyridine derivatives . These reactions demonstrate the versatility of the thiazolo[3,2-b][1,2,4]triazole scaffold in undergoing chemical transformations to yield pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are typically elucidated through their spectroscopic data and elemental analysis. The compounds exhibit distinct spectroscopic features that are indicative of their molecular structures. For example, the presence of substituents such as methoxy, bromo, and phenyl groups can influence the chemical shifts observed in NMR spectroscopy . The solubility, stability, and reactivity of these compounds can also be inferred from their chemical structures and the nature of their substituents.

Relevant Case Studies

Several of the synthesized compounds have been evaluated for their biological activities. For instance, some derivatives showed promising antiproliferative activity against certain cancer cell lines . Others demonstrated significant antibacterial and antifungal activities, with compounds 4a, 4f, 4i, 4j, 5a, 5i, and 5j exhibiting good antimicrobial activity . These studies highlight the potential therapeutic applications of thiazolo[3,2-b][1,2,4]triazole derivatives in treating various diseases.

科学研究应用

分子稳定性和抗癌活性

一项显著的研究探讨了苯并咪唑衍生物的分子性质和潜在的抗癌活性,包括一种与2-乙基-5-((4-甲氧基苯基)(哌啶-1-基)甲基)噻唑并[3,2-b][1,2,4]三唑-6-醇具有相似结构基序的化合物。这项研究突出了互变异构体性质、构象和分子对接研究,以探索它们作为EGFR抑制剂的机制,展示了这些化合物的抗癌潜力(Karayel, 2021)。

抗菌活性

几项研究合成并评估了新化合物的抗菌活性,包括噻唑并[3,2-b][1,2,4]三唑衍生物。这些化合物显示出对各种微生物的显著生物活性,表明它们在开发新的抗菌剂方面具有潜力。例如,一项研究合成了一系列噻唑并-[3′,2′:2,3][1,2,4]三唑并[1,5-a]吡啶-9-碳腈衍生物,并评估了它们的抗菌和抗真菌活性,揭示了所有合成化合物均具有显著的生物活性(Suresh, Lavanya, & Rao, 2016)。

新化合物的合成和表征

已经进行了有关合成和表征新的吡啶并[1',2':2,3][1,2,4]三唑并[1,5-c]喹唑啉和噻唑并[3',2':2,3][1,2,4]三唑并[1,5-a]吡啶的研究,从相关化合物开始。这些研究对于扩展对这些分子的化学性质和在各个领域中潜在应用的理解至关重要(El‐Kazak & Ibrahim, 2013)。

抗炎活性

与2-乙基-5-((4-甲氧基苯基)(哌啶-1-基)甲基)噻唑并[3,2-b][1,2,4]三唑-6-醇相关的化合物也已被合成并评估其抗炎活性。一项研究聚焦于噻唑并[3,2-b]-1,2,4-三唑-5(6H)-酮,突出了这些化合物在抗炎应用中的潜力(Tozkoparan et al., 1999)。

作用机制

Target of Action

It’s worth noting that compounds containing indole and piperidine structures have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could affect multiple biochemical pathways.

Result of Action

The broad range of biological activities associated with indole derivatives suggests that this compound could have diverse molecular and cellular effects.

属性

IUPAC Name |

2-ethyl-5-[(4-methoxyphenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-3-15-20-19-23(21-15)18(24)17(26-19)16(22-11-5-4-6-12-22)13-7-9-14(25-2)10-8-13/h7-10,16,24H,3-6,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZMVBHKRQZPQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCCCC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

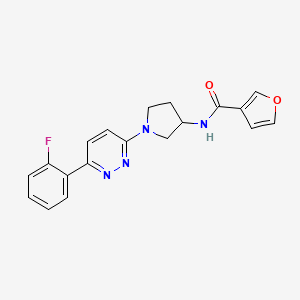

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2511141.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511142.png)

![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2511143.png)

![N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2511145.png)

![4-(Benzylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2511148.png)

![N-(2,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2511149.png)

![Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511151.png)

![(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2511152.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2511154.png)

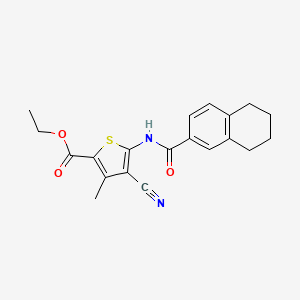

![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2511159.png)